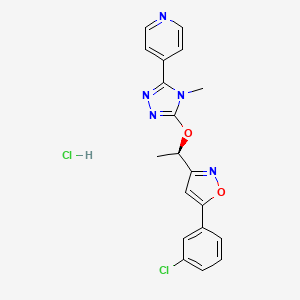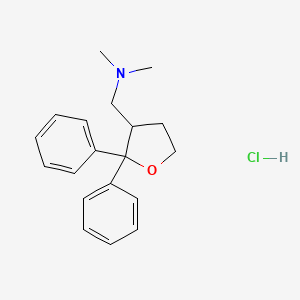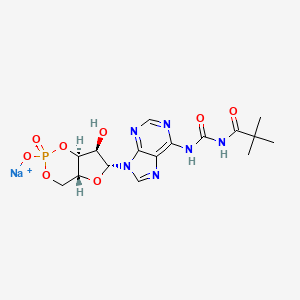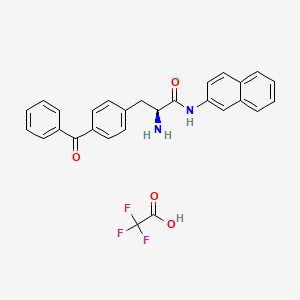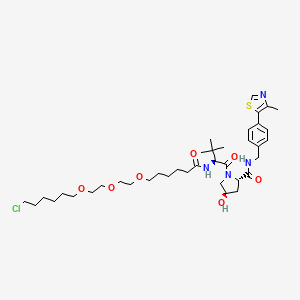
E3 ligase Ligand-Linker Conjugates 8
Vue d'ensemble
Description
E3 ligase Ligand-Linker Conjugates 8 is a part of Proteolysis Targeting Chimeric Molecules (PROTACs) and incorporates a ligand for the E3 ubiquitin ligase and a linker . These conjugates can be used to create PROTACs that target proteins for ubiquitination and destruction .
Synthesis Analysis
E3 Ligase Ligand-Linker Conjugate 8 can serve as a Cereblon ligand to recruit CRBN protein and serve as a key intermediate for the synthesis of complete PROTAC molecules .Molecular Structure Analysis
E3 ubiquitin ligases are a large family of enzymes that join in a three-enzyme ubiquitination cascade together with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . They play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates .Chemical Reactions Analysis
E3 ubiquitin ligases regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s). E3 ligases can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates .Applications De Recherche Scientifique
Ubiquitin-Protein Ligases and Cellular Regulation
Ubiquitin-protein ligases (E3s) play a crucial role in cellular processes by mediating protein ubiquitination, a process that regulates various cellular functions. The c-Cbl proto-oncogene, a RING family E3, recognizes activated receptor tyrosine kinases, promoting their ubiquitination and terminating signaling. This indicates the significant role of E3 ligases in cellular signaling pathways (Zheng, Wang, Jeffrey, & Pavletich, 2000).
Mechanisms of E3 Ligases
E3 ligases recognize substrates based on specific ubiquitination signals and facilitate the formation of an isopeptide bond between a substrate (or ubiquitin) lysine residue and the C terminus of ubiquitin. The molecular basis of E3 specificity has been extensively studied, highlighting the efficiency and selectivity of ubiquitination reactions (Pickart, 2001).
PROTACs and E3 Ligase Ligands
Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic agents that exploit the ubiquitination process for drug discovery. These bifunctional molecules consist of a target binding unit, a linker, and an E3 ligase binding moiety. Knowledge on the preparation of E3 ligands and their utilization for PROTACs has grown substantially, highlighting the potential of E3 ligase ligand-linker conjugates in therapeutic development (Bricelj et al., 2021).
Diverse Effects of RING E3-mediated Ubiquitination
RING domain E3 ubiquitin ligases confer specificity to ubiquitination and can have a range of effects on substrates, from proteasome-dependent proteolysis to modulation of protein function. This highlights the diverse roles of E3 ligases in cellular processes and their potential implications in human diseases (Deshaies & Joazeiro, 2009).
Novel Ubiquitin Chain Types by E3s and E2s
Certain E3s, along with E2 ubiquitin-conjugating enzymes, can form unique types of ubiquitin chains with multiple linkages. This discovery challenges the assumption that specific E3s link protein substrates to polyubiquitin chains of a single type, suggesting a more complex mechanism of substrate targeting and degradation (Kim et al., 2007).
Catalysis and Regulation of E3 Ligases
Recent studies on E3 ligases have provided insights into their catalysis, activation, and regulation. Understanding these mechanisms has opened avenues for developing E3-targeting therapeutics for treating human diseases (Zheng & Shabek, 2017).
Advancements in E3 Ligase Ligand Chemistries
The development of non-peptidic E3 ligase ligands has significantly advanced the field of targeted protein degradation. This progress has led to the prevalent use of specific E3 ligases in the design of PROTACs, demonstrating the critical role of E3 ligase ligands in therapeutic development (Sosič, Bricelj, & Steinebach, 2022).
Role of E3 Ligases in Ubiquitin-26S Proteasome System
E3 ligases are vital in the ubiquitin-26S proteasome system (UPS), determining the selectivity for specific substrate proteins. Their diverse group of proteins, characterized by distinct motifs, plays a powerful role in protein clearance and regulation in eukaryotic organisms, underlining their importance in normal cellular processes and diseases (Ardley & Robinson, 2005).
Photocrosslinking Activity-Based Probes for Ubiquitin RING E3 Ligases
Activity-based protein profiling using photocrosslinking activity-based probes (ABPs) for ubiquitin RING E3 ligases has been developed. This technique allows for the profiling of E3 ligase activity, which is crucial for understanding enzyme biology and developing therapeutics targeting this enzyme class (Mathur et al., 2019).
Safety And Hazards
Orientations Futures
E3 ligases might be involved in regulating various biological processes and cellular responses to stress signal associated with cancer development . Thanks to their multi-functions, E3 ligases can be a promising target of cancer therapy . A deeper understanding of the regulatory mechanisms of E3 ligases in tumorigenesis will help to find new prognostic markers and accelerate the growth of anticancer therapeutic approaches .
Propriétés
IUPAC Name |
(2S,4R)-1-[(2S)-2-[6-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H59ClN4O7S/c1-28-34(51-27-41-28)30-15-13-29(14-16-30)25-40-36(46)32-24-31(44)26-43(32)37(47)35(38(2,3)4)42-33(45)12-8-7-11-19-49-21-23-50-22-20-48-18-10-6-5-9-17-39/h13-16,27,31-32,35,44H,5-12,17-26H2,1-4H3,(H,40,46)(H,42,45)/t31-,32+,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRLOIWXHCPWFF-MEEYNGGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H59ClN4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
E3 ligase Ligand-Linker Conjugates 8 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



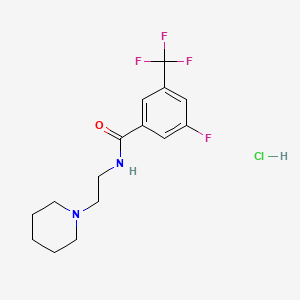
![4-[2-[(4-Methoxyphenyl)carbonylamino]-1,3-Thiazol-5-Yl]benzoic Acid](/img/structure/B560504.png)
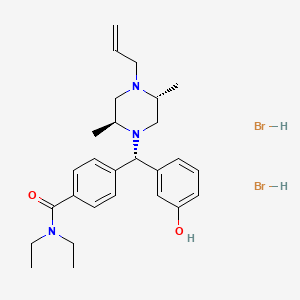
![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)


